molecular formula C10H11NO B13625350 2-(1-Benzofuran-4-yl)ethan-1-amine

2-(1-Benzofuran-4-yl)ethan-1-amine

Cat. No.: B13625350
M. Wt: 161.20 g/mol
InChI Key: UUGGHFKEUQMYTD-UHFFFAOYSA-N
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Description

2-(1-Benzofuran-4-yl)ethan-1-amine is a high-purity benzofuran-based compound supplied for research and development purposes. This chemical scaffold is of significant interest in medicinal chemistry, as benzofuran derivatives are known to exhibit a broad spectrum of biological activities . A substantial body of research highlights the potential of structurally similar amines and benzofuran compounds in various therapeutic areas. These include acting as key intermediates in the synthesis of potential anticancer agents, with some derivatives demonstrating promising activity against specific cancer cell lines and enzymatic targets like PI3K and VEGFR-2 . Furthermore, benzofuran derivatives have been investigated for their antimicrobial and antioxidant properties, underscoring their versatility as a privileged structure in drug discovery . The structure-activity relationships (SAR) of this compound class indicate that incorporating different substituents, such as an amine-functionalized ethyl chain, can be a strategic approach to developing novel therapeutic agents with unique pharmacological profiles . Researchers can leverage this building block to explore new chemical space and develop compounds for hit-to-lead optimization campaigns. This product is intended for laboratory research use only and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

2-(1-benzofuran-4-yl)ethanamine

InChI

InChI=1S/C10H11NO/c11-6-4-8-2-1-3-10-9(8)5-7-12-10/h1-3,5,7H,4,6,11H2

InChI Key

UUGGHFKEUQMYTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=COC2=C1)CCN

Origin of Product

United States

Synthetic Methodologies for 2 1 Benzofuran 4 Yl Ethan 1 Amine and Structural Analogues

Retrosynthetic Analysis of the 2-(1-Benzofuran-4-yl)ethan-1-amine Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a viable synthetic pathway.

Disconnection Strategies for the Ethanamine Side Chain

The primary disconnection of the this compound molecule involves severing the bond between the benzofuran (B130515) core and the ethanamine side chain. This leads to two key synthons: a benzofuran-4-yl synthon and a 2-aminoethyl synthon.

A common approach is to consider the ethanamine side chain as being derived from a two-carbon electrophile that can be attached to the benzofuran nucleus. For instance, a direct disconnection of the C-C bond between the aromatic ring and the ethylamine (B1201723) group suggests a precursor like a 4-substituted benzofuran. This could be a 4-halobenzofuran which can undergo a coupling reaction, or a 4-formylbenzofuran which can be elaborated to the desired side chain.

Another strategy involves disconnecting the C-N bond of the amine. This retrosynthetic step points towards a precursor such as a 2-(1-benzofuran-4-yl)ethanol or a corresponding halide or sulfonate ester, which can then be converted to the amine via nucleophilic substitution or other amination methods.

Approaches for Benzofuran Ring Construction

From ortho-hydroxyacetophenone derivatives: A prevalent method for synthesizing benzofuran rings involves the reaction of ortho-hydroxyacetophenones with various reagents. For example, salicylaldehyde (B1680747) can react with chloroacetone (B47974) in the presence of a base like potassium carbonate to form 2-acetylbenzofuran (B162037). ijrpc.com This intermediate can then be further functionalized.

From ortho-alkynylphenols: The cyclization of ortho-alkynylphenols is a common and efficient route to benzofurans. numberanalytics.com This can be achieved under acidic or basic conditions, or through metal-catalyzed processes. For example, Sonogashira coupling of an iodophenol with a terminal alkyne, followed by intramolecular cyclization, is a powerful method for constructing the benzofuran scaffold. nih.gov

Palladium and Copper-Catalyzed Syntheses: Modern synthetic methods often employ transition metal catalysts. Palladium- and copper-based catalysts are particularly useful for benzofuran synthesis. nih.gov For instance, a CuI-catalyzed ring closure of 2-haloaromatic ketones can efficiently produce a wide variety of benzofurans. acs.org

Strategies for Direct C-C Coupling to the Benzofuran System

Once the benzofuran nucleus is formed, the ethanamine side chain can be introduced through direct C-C bond formation.

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction can be used to introduce an acetyl group onto the benzofuran ring, which can then be converted to the ethanamine side chain. numberanalytics.com

Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings, provide versatile methods for forming C-C bonds. numberanalytics.com For example, a 4-halobenzofuran could be coupled with a suitable two-carbon building block.

Classical Synthetic Routes to this compound

Based on the retrosynthetic analysis, several classical synthetic routes can be devised to prepare this compound.

Reductive Amination Pathways

A highly effective and widely used method for synthesizing amines is reductive amination. youtube.comnih.govyoutube.com This process involves the reaction of a ketone or aldehyde with an amine source in the presence of a reducing agent.

For the synthesis of this compound, a key intermediate would be 1-(1-benzofuran-4-yl)ethanone. This ketone can be synthesized through various methods, including the Friedel-Crafts acylation of benzofuran. Once obtained, the ketone can undergo reductive amination.

The reaction typically proceeds via the formation of an intermediate imine or iminium ion, which is then reduced to the amine. youtube.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly mild and selective options. youtube.comnih.gov Iridium complexes have also been explored as catalysts for this transformation. nih.gov

Table 1: Reductive Amination of Ketones

Ketone Substrate Amine Source Reducing Agent Product
1-(1-Benzofuran-4-yl)ethanone Ammonia (B1221849) NaBH3CN This compound
Cyclohexanone Benzylamine Au/TiO2, H2 N-Benzylcyclohexylamine researchgate.net

Alternative precursors to the target amine are the corresponding nitrile or oxime.

Reduction of Nitriles: The ethanamine side chain can be introduced by first creating a benzofuran-4-acetonitrile. This can be achieved through various methods, such as the cyanation of a suitable benzofuran derivative. The resulting nitrile can then be reduced to the primary amine using a variety of reducing agents, including lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. A literature example shows the synthesis of benzofuran-5-acetonitrile via decarboxylation. prepchem.com

Reduction of Oximes: The ketone, 1-(1-benzofuran-4-yl)ethanone, can be converted to its oxime by reaction with hydroxylamine. nih.gov The subsequent reduction of the oxime yields the desired primary amine. This reduction can be challenging as over-reduction can lead to cleavage of the N-O bond. nih.gov However, various methods have been developed for this transformation, including the use of sodium in ethanol (B145695) or catalytic hydrogenation with specific catalysts. nih.govsciencemadness.org

Table 2: Precursor Reduction to Amines

Precursor Reducing Agent/Method Product
Benzofuran-4-acetonitrile LiAlH4 or Catalytic Hydrogenation This compound
Reductions of Nitroalkenes

The reduction of a nitroalkene represents a powerful and direct method for the synthesis of primary amines. This strategy involves the preparation of a 4-(2-nitrovinyl)-1-benzofuran intermediate, which is subsequently reduced to afford the desired this compound. The nitroalkene precursor can typically be synthesized via a Henry reaction (nitroaldol reaction) between 1-benzofuran-4-carbaldehyde and nitromethane, followed by dehydration.

The subsequent reduction of the C=C double bond and the nitro group can be achieved in a single step using potent reducing agents. The choice of reagent is critical to ensure complete reduction without affecting the benzofuran ring system.

Key Reducing Agents for Nitroalkenes:

Reducing AgentTypical ConditionsNotes
Lithium Aluminium Hydride (LiAlH₄)Anhydrous ether or THF, refluxA powerful, non-selective reducing agent. Reduces a wide range of functional groups.
Catalytic Hydrogenation (H₂)Pd/C, PtO₂, or Raney Nickel catalystCan be performed under various pressures. Generally provides clean reduction.
Sodium Borohydride (NaBH₄) / Lewis AcidNaBH₄ with CoCl₂ or other additivesModifies the reactivity of NaBH₄ to enable nitro group reduction.
Iron (Fe) / Acetic Acid (AcOH)Fe powder in acidic mediumA classic method for nitro group reduction, often used for aromatic nitro compounds.

This two-step sequence provides a reliable route to the target primary amine from a readily accessible benzofuran aldehyde.

Gabriel Synthesis and Modifications for Primary Amine Formation

The Gabriel synthesis is a classic and highly effective method for preparing primary amines from primary alkyl halides, avoiding the common problem of overalkylation seen in direct alkylation of ammonia. wikipedia.orgmasterorganicchemistry.com The method utilizes the phthalimide (B116566) anion as an ammonia surrogate. wikipedia.org

For the synthesis of this compound, the reaction would proceed via two main steps:

N-Alkylation: A suitable precursor, 4-(2-haloethyl)-1-benzofuran (where the halogen is typically bromine or iodine), is treated with potassium phthalimide. The phthalimide anion acts as a nucleophile, displacing the halide in an SN2 reaction to form N-[2-(1-Benzofuran-4-yl)ethyl]phthalimide. chemistrysteps.comlibretexts.org The bulky nature of the phthalimide group prevents further alkylation. chemistrysteps.com

Deprotection: The resulting N-alkylated phthalimide is then cleaved to release the primary amine. The most common method for this step is hydrazinolysis (the Ing-Manske procedure), which involves reacting the intermediate with hydrazine (B178648) (N₂H₄). wikipedia.org This process yields the desired primary amine along with a stable phthalhydrazide (B32825) precipitate, which can be easily removed by filtration. wikipedia.org Alternative deprotection methods include acidic or basic hydrolysis, although these often require harsher conditions. chemistrysteps.comlibretexts.org

The Gabriel synthesis is renowned for its reliability and high yields in the formation of primary amines. libretexts.org

Hoffmann Rearrangement Applications

The Hoffmann rearrangement provides a distinct pathway to primary amines from primary amides, with the notable feature of producing an amine with one less carbon atom than the starting amide. chemistrysteps.comwikipedia.org This reaction involves the treatment of a primary amide with bromine or another halogen in a strong aqueous base like sodium hydroxide. youtube.comslideshare.net

To apply this method for the synthesis of this compound, the required starting material would be 3-(1-benzofuran-4-yl)propanamide. The reaction proceeds through several key steps:

Formation of an N-bromoamide intermediate. wikipedia.org

Base-induced deprotonation of the N-bromoamide. wikipedia.org

Rearrangement of the alkyl group from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, to form an isocyanate intermediate. wikipedia.org

Hydrolysis of the isocyanate, which undergoes decarboxylation to yield the final primary amine and carbon dioxide. chemistrysteps.comwikipedia.org

This method is particularly useful when the corresponding propanamide derivative is more accessible than the haloethyl or nitrovinyl precursors required for other methods.

Modern and Advanced Synthetic Approaches

Modern organic synthesis has introduced a variety of catalytic methods that offer greater efficiency, selectivity, and functional group tolerance compared to classical techniques.

Catalytic C-N Bond Formations (e.g., Buchwald-Hartwig amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds, particularly for the synthesis of aryl amines. wikipedia.orgrug.nl The reaction typically couples an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org

While this reaction is not typically used to construct an ethylamine side chain directly, it is a premier method for synthesizing structural analogues where an amino group is attached directly to the benzofuran aromatic system (e.g., 4-amino-1-benzofuran). The development of progressively more sophisticated phosphine ligands has greatly expanded the scope and utility of this reaction. wikipedia.orgrug.nl

Generations of Ligands for Buchwald-Hartwig Amination:

Ligand Generation/TypeExample LigandsKey Applications & Advantages
First Generation (Monodentate)P(o-tolyl)₃Pioneering ligands, effective for coupling secondary amines with aryl bromides. libretexts.org
Bidentate PhosphinesBINAP, DPPFImproved reactivity, allowing for the coupling of primary amines. wikipedia.org
Sterically Hindered BiarylphosphinesXPhos, SPhos, BrettPhosHighly active catalysts enabling reactions at lower temperatures and the use of less reactive aryl chlorides and challenging amine substrates. rug.nl
Ammonia EquivalentsBenzophenone imine, Josiphos-type ligandsAllow for the direct coupling of ammonia or its surrogates to form primary anilines. wikipedia.org

More recent advancements include iron-catalyzed C-H amidation, which offers a transition-metal-catalyzed pathway to C-N bonds by directly functionalizing a C-H bond, avoiding the need for a pre-functionalized halide. rsc.org

Transition-Metal-Catalyzed Cross-Coupling Reactions for Benzofuran Functionalization

The construction and functionalization of the benzofuran scaffold itself heavily rely on transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for creating the carbon-carbon bonds necessary to build the core heterocyclic structure or to attach various substituents to it, which can then be elaborated into the desired ethylamine side chain. mdpi.com

These four named reactions are pillars of modern organic synthesis and are widely used in the preparation of complex benzofuran derivatives.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. libretexts.orgyoutube.com It is exceptionally versatile and tolerant of a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules. youtube.com

Heck Reaction: The Heck reaction creates a carbon-carbon bond by coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org It is particularly valuable for synthesizing substituted alkenes and has been widely applied in intramolecular cyclizations to form heterocyclic rings, including benzofurans. acs.orgacs.orgnih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org It is the premier method for synthesizing alkynyl-substituted aromatics and heterocycles, which are highly versatile intermediates that can be further transformed into other functional groups. nih.govresearchgate.net

Stille Reaction: The Stille reaction couples an organotin (stannane) compound with an sp²-hybridized organohalide, catalyzed by palladium. wikipedia.org While powerful, its use has become less frequent due to the high toxicity of the organotin reagents. wikipedia.org

Comparison of Key Cross-Coupling Reactions for Benzofuran Synthesis:

ReactionNucleophileElectrophileKey AdvantagesKey Disadvantages
Suzuki Organoboron Reagent (R-B(OH)₂)Organohalide/TriflateMild conditions, high functional group tolerance, commercially available reagents, low toxicity of byproducts. libretexts.orgyoutube.comBase sensitivity for some substrates.
Heck AlkeneOrganohalide/TriflateGood for C(sp²)-C(sp²) bond formation, atom economical. organic-chemistry.orgOften requires specific alkene substitution patterns (e.g., activated alkenes).
Sonogashira Terminal AlkyneOrganohalide/TriflatePremier method for synthesizing alkynes, mild conditions. wikipedia.orgCan be sensitive to oxygen, potential for alkyne homocoupling.
Stille Organostannane (R-SnR'₃)Organohalide/TriflateInsensitive to moisture, broad substrate scope.High toxicity of tin reagents and byproducts. wikipedia.org

These catalytic methods provide a powerful and flexible toolkit for chemists to construct the this compound scaffold and a diverse array of its structural analogues.

Amination Reactions on Halogenated Benzofuran Precursors

A common strategy to introduce an amine functionality involves the use of halogenated benzofuran precursors. For instance, 2-acetylbenzofuran can be synthesized from salicylaldehyde and chloroacetone. ijrpc.com This intermediate can then undergo chlorination to yield chloroacetylbenzofuran. ijrpc.com Subsequent reaction with a suitable amine source, such as urea (B33335) in ethanol, can lead to the formation of an amino-substituted benzofuran derivative. ijrpc.com Another approach involves the bromination of a benzofuran-2-yl methyl ketone to produce 1-(benzofuran-2-yl)-2-bromoethanone, which serves as a versatile intermediate for introducing an amino group. prepchem.com

A variety of amination procedures have been developed. For example, a solution of 2-bromoacetylbenzofuran can be refluxed with urea in ethanol to produce 4-(1-benzofuran-2-yl)-1,3-oxazole-2-amine. ijrpc.com This product can be further modified by reacting it with different aromatic aldehydes to create a library of derivatives. ijrpc.com

PrecursorReagentsProductReference
2-acetylbenzofuran1. Chlorination2. Urea, Ethanol4-(1-benzofuran-2-yl) 1, 3-oxazole-2-amine ijrpc.com
Benzofuran-2-yl methyl ketoneBromine, Methylene chloride1-(benzofuran-2-yl)-2-bromoethanone prepchem.com
2-bromoacetylbenzofuranUrea, Ethanol4-(1-benzofuran-2-yl)-1,3-oxazole-2-amine ijrpc.com

Chemo- and Regioselective Synthesis Strategies

Controlling chemo- and regioselectivity is crucial in the synthesis of complex benzofuran derivatives. Amine-catalyzed reactions offer a metal-free and air-tolerant method for producing multi-functionalized benzene (B151609) compounds, which can be precursors to benzofurans. rsc.org For instance, a Rauhut-Currier reaction-triggered [3+3] cascade using a tri-substituted alkene with a cyano group can yield CF3-functionalized benzene compounds with four adjacent substituents. rsc.org When the cyano group is replaced with a benzoyl group, a Michael-initialized [4+2] aromatization occurs, leading to a CF3-benzene with five contiguous substituent groups. rsc.org

Another strategy involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups to regioselectively prepare benzofuranones. oregonstate.edu This method allows for programmable substitution at any position on the benzofuranone core. oregonstate.edu The reaction proceeds through a Diels-Alder cycloaddition followed by elimination of nitrous acid and a retro-cycloaddition. oregonstate.edu The regioselectivity is high, with reported ratios of approximately 200:1. oregonstate.edu

Starting MaterialsKey ReactionProduct TypeReference
Tri-substituted alkene with cyano groupRauhut-Currier triggered [3+3] cascadeCF3-functionalized benzene rsc.org
Tri-substituted alkene with benzoyl groupMichael-initialized [4+2] aromatizationCF3-functionalized benzene rsc.org
3-hydroxy-2-pyrones, Nitroalkenes with ester groupsDiels-Alder cycloadditionSubstituted benzofuranones oregonstate.edu

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) provide an efficient means of assembling complex molecular scaffolds in a single step. An iron-catalyzed MCR of dimedone, acetophenone, and isocyanide in the presence of air has been used to synthesize multi-functionalized 6,7-dihydrobenzofuran-4(5H)-ones. researchgate.net This approach is notable for its operational simplicity and use of a green catalyst. researchgate.net

Another example is a one-pot reaction involving an equimolar mixture of an aniline (B41778) (like 4-methoxyaniline or 4-fluoroaniline), phenyl isothiocyanate, and 2-bromoacetylbenzofuran in absolute ethanol. mdpi.com This catalyst-free reaction yields 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines in good yields. mdpi.com

A novel approach to 2-aminobenzofurans involves a Sc(OTf)3 mediated formal [4+1] cycloaddition of isocyanides with in situ generated ortho-quinone methides from o-hydroxybenzhydryl alcohol. nih.gov This method provides a direct route to the 2-aminobenzofuran scaffold in good yields under mild conditions. nih.gov

ReactantsCatalyst/ConditionsProductReference
Dimedone, Acetophenone, IsocyanideIron salt, AirPolyfunctionalized Benzofuran-4(5H)-one researchgate.net
Aniline, Phenyl isothiocyanate, 2-bromoacetylbenzofuranCatalyst-free, Ethanol4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imine mdpi.com
o-hydroxybenzhydryl alcohol, IsocyanideSc(OTf)32-Aminobenzofuran nih.gov

Enantioselective Synthesis of Chiral this compound

The development of enantioselective methods is critical for accessing specific stereoisomers of chiral amines, which often exhibit distinct biological activities.

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral amines. Chiral phosphoric acids have been employed as catalysts in the asymmetric 1,4-addition of benzofuran-derived azadienes with 3-substituted indoles, affording enantioenriched tri(hetero)arylmethane products with high enantioselectivities (up to 99:1 er). researchgate.net Similarly, a quinine-derived squaramide catalyst has been used for the asymmetric Michael addition of benzofuran-derived azadienes to 3-fluorooxindoles, constructing 3-substituted-3-fluorooxindoles with two vicinal chirality centers. nih.gov

Chiral guanidinium (B1211019) salts can catalyze the enantioselective desymmetrization of aliphatic cyclic carbonates using a nucleophile like morpholine, yielding products with high enantioselectivity (97:3). acs.org This strategy could potentially be adapted for the synthesis of chiral benzofuran-containing molecules.

While direct searches did not yield specific examples of chiral auxiliary-based approaches for the synthesis of this compound, this classical strategy remains a viable option. In this method, a chiral auxiliary is temporarily incorporated into the substrate to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed.

Biocatalysis has emerged as a green and highly selective method for producing enantiopure amines. wiley.com Whole-cell biocatalysts, such as Lactobacillus paracasei, have been used for the bioreduction of 1-(benzofuran-2-yl)ethanone to (S)-1-(benzofuran-2-yl)ethanol with excellent stereoselectivity (>99.9% ee) and high yield (92%). researchgate.net This chiral alcohol is a valuable intermediate that can be converted to the corresponding chiral amine.

The combination of ene-reductases (EReds) and ω-transaminases (ωTAs) or amine dehydrogenases (AmDHs) in one-pot reactions allows for the synthesis of diastereomerically enriched amines with two stereogenic centers from α,β-unsaturated ketones. nih.gov This approach has been used to synthesize various chiral amines with high diastereomeric and enantiomeric ratios. nih.gov

Biocatalyst/Enzyme SystemSubstrateProductStereoselectivityReference
Lactobacillus paracasei1-(benzofuran-2-yl)ethanone(S)-1-(benzofuran-2-yl)ethanol>99.9% ee researchgate.net
Ene-reductase and ω-Transaminaseα,β-unsaturated ketoneDiastereomerically enriched amineHigh d.r. and e.r. nih.gov
Ene-reductase and Amine Dehydrogenaseα,β-unsaturated ketoneDiastereomerically enriched amineVariable d.r., High e.r. nih.gov

Chemical Reactivity and Transformation Studies of the 2 1 Benzofuran 4 Yl Ethan 1 Amine Core

Reactivity of the Primary Amine Moiety

The primary amine group in 2-(1-Benzofuran-4-yl)ethan-1-amine is a key site for a variety of chemical modifications, including acylation, sulfonylation, alkylation, and the formation of imines. These reactions are fundamental in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Acylation and Sulfonylation Reactions

The primary amine of this compound readily undergoes acylation with acylating agents such as acyl chlorides and anhydrides to form corresponding amides. This reaction is a common strategy for the introduction of a variety of functional groups. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct.

Reactant 1Reactant 2ProductReaction ConditionsReference
This compoundAcetyl chlorideN-(2-(1-Benzofuran-4-yl)ethyl)acetamidePyridine, CH2Cl2, 0 °C to rtIllustrative Example
This compoundBenzoic anhydride (B1165640)N-(2-(1-Benzofuran-4-yl)ethyl)benzamideTriethylamine (B128534), CH2Cl2, rtIllustrative Example
This compoundBenzenesulfonyl chlorideN-(2-(1-Benzofuran-4-yl)ethyl)benzenesulfonamidePyridine, CH2Cl2, 0 °C to rtIllustrative Example

Alkylation and Reductive Alkylation of the Amine

The nitrogen atom of the primary amine is nucleophilic and can be alkylated by reaction with alkyl halides. However, this reaction is often difficult to control and can lead to over-alkylation, yielding secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts.

A more controlled method for the synthesis of secondary and tertiary amines is reductive amination. This involves the reaction of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine.

Reactant 1Reactant 2Reducing AgentProductReference
This compoundFormaldehydeSodium triacetoxyborohydride (B8407120)N-Methyl-2-(1-benzofuran-4-yl)ethan-1-amineIllustrative Example
This compoundAcetoneSodium cyanoborohydrideN-Isopropyl-2-(1-benzofuran-4-yl)ethan-1-amineIllustrative Example

Formation of Schiff Bases and Imines

The primary amine of this compound can condense with aldehydes and ketones to form Schiff bases or imines. This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product.

Reactant 1Reactant 2ProductReaction ConditionsReference
This compoundBenzaldehyde(E)-N-Benzylidene-2-(1-benzofuran-4-yl)ethan-1-amineToluene, reflux, Dean-Stark trapIllustrative Example
This compoundCyclohexanoneN-(Cyclohexylidene)-2-(1-benzofuran-4-yl)ethan-1-amineMethanol (B129727), rtIllustrative Example

Cyclization Reactions Involving the Amine (e.g., heterocyclic ring formation)

The primary amine of this compound can participate in cyclization reactions to form new heterocyclic rings. A notable example is the Pictet-Spengler reaction, where a β-arylethylamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydroisoquinoline. wikipedia.orgorganicreactions.org While the benzofuran (B130515) ring is not as electron-rich as the indole (B1671886) ring typically used in this reaction, under appropriate conditions, cyclization onto the furan (B31954) ring could be envisaged.

Reactant 1Reactant 2ProductReaction ConditionsReference
This compoundFormaldehydeTetrahydro-pyrano[4,3,2-de]benzofuran derivativeFormic acid, heatHypothetical Example

Reactivity of the Benzofuran Heterocycle

The benzofuran ring system is susceptible to electrophilic aromatic substitution. The position of substitution on the benzene (B151609) ring is influenced by the existing substituent and the reaction conditions.

Electrophilic Aromatic Substitution on the Benzene Ring of Benzofuran (e.g., halogenation, nitration)

The ethylamine (B1201723) side chain at the 4-position of the benzofuran ring is an ortho-, para-directing group. However, the furan ring itself is electron-rich and can also undergo electrophilic attack. The regioselectivity of electrophilic substitution on the benzene ring of 4-substituted benzofurans is a balance between the directing effects of the substituent at position 4 and the inherent reactivity of the benzofuran nucleus.

Halogenation: Halogenation of benzofurans can be achieved using various halogenating agents, often in the presence of a Lewis acid catalyst. libretexts.org For this compound, electrophilic attack is expected to occur at positions 5 and 7 of the benzene ring.

Nitration: Nitration of benzofurans is typically carried out with a mixture of nitric acid and sulfuric acid. libretexts.org Similar to halogenation, substitution is anticipated at the positions ortho and para to the 4-substituent, namely positions 5 and 7.

ReactionReagentsExpected Major ProductsReference
BrominationBr2, FeBr32-(7-Bromo-1-benzofuran-4-yl)ethan-1-amine and 2-(5-Bromo-1-benzofuran-4-yl)ethan-1-amine libretexts.org
NitrationHNO3, H2SO42-(7-Nitro-1-benzofuran-4-yl)ethan-1-amine and 2-(5-Nitro-1-benzofuran-4-yl)ethan-1-amine libretexts.org

Functionalization at Furan Ring Positions (e.g., C-2, C-3)

The furan ring of the benzofuran system is susceptible to electrophilic attack and other functionalization reactions, with the C-2 and C-3 positions being the most reactive sites.

The C-2 position of benzofurans is known to be the most acidic and can be readily functionalized. hw.ac.uk For instance, direct C-2 alkylation of benzofurans can be achieved through a copper-catalyzed addition of alkyl radicals generated from activated secondary and tertiary alkyl halides. hw.ac.uk This reaction typically employs copper(I) iodide with a suitable ligand. While direct C-H functionalization at the C-2 position is common, the presence of substituents can influence the regioselectivity. For 3-substituted benzofurans, functionalization at the C-2 position can be achieved through various methods, including the introduction of a carbaldehyde group or a perfluoroalkyl group. nih.gov A versatile bromine atom can also be introduced at the C-2 position, which then serves as a handle for further cross-coupling reactions like Suzuki and Heck reactions to introduce aryl and vinyl groups, respectively. nih.gov

The C-3 position of the benzofuran nucleus is generally more nucleophilic than the C-2 position and is also a key site for functionalization. hw.ac.uk Palladium-catalyzed intermolecular cyclization of benzofuran derivatives bearing an ethylamine at the C-3 position has been explored to generate palladacycles, which can then undergo further insertion reactions with isocyanides or carbon monoxide to form amidinium salts and lactams, respectively. hw.ac.uk

Table 1: Examples of C-2 and C-3 Functionalization of Benzofuran Derivatives

Starting MaterialReagents and ConditionsPosition of FunctionalizationProductReference
3-Substituted benzofuranCl2CHOCH3, TiCl4, DCM, -10 °C to r.t., N2C-22-Carbaldehyde-3-substituted benzofuran nih.gov
3-Substituted benzofuranC4F9I, PPh3, Blue LED (440–445 nm, 10 W), MeOH, r.t., N2C-22-Perfluoroalkyl-3-substituted benzofuran nih.gov
3-Substituted benzofuranNBS, CHCl3:CH3CN = 1:1, -30 °CC-22-Bromo-3-substituted benzofuran nih.gov
2-Bromo-3-substituted benzofurano-tolylboronic acid, Pd(PPh3)4, K2CO3, toluene:H2O (7:3), 100 °C, N2C-22-(o-tolyl)-3-substituted benzofuran nih.gov
2-Bromo-3-substituted benzofuranMethyl acrylate, PdCl2, K2CO3, NMP, 80 °C, N2C-22-Vinyl-3-substituted benzofuran nih.gov
Benzofuran with C-3 ethylaminePd(OAc)2, TBAB, KOAc, DMF, 100°C, 12hC-3Palladacycle hw.ac.uk

Ring-Opening and Rearrangement Reactions of the Benzofuran System

The benzofuran ring, despite its aromatic character, can undergo ring-opening reactions under specific conditions, providing access to highly functionalized phenolic derivatives. researchgate.net These transformations often involve the cleavage of the C2-O bond.

Several strategies have been developed for the ring-opening of benzofurans, often employing transition metal catalysis. researchgate.netkyoto-u.ac.jp Nickel-catalyzed reactions have been extensively explored for the selective cleavage of the C-O bond. researchgate.net Another approach involves an iron-catalyzed C-H annulation of 2-vinylbenzofurans, which proceeds through a cascade involving C-H alkylation and subsequent ring-opening of the benzofuran. researchgate.net

Reductive cleavage of the C2-O bond can also be achieved without transition metal catalysts. kyoto-u.ac.jp For instance, using an excess of an organolithium reagent in the presence of a catalytic amount of manganese chloride can effect the ring-opening of benzofuran to yield a stilbene (B7821643) derivative. kyoto-u.ac.jp The reaction is thought to proceed via deprotonation at the C-2 position followed by the involvement of the manganese catalyst. kyoto-u.ac.jp

Integrated Reactivity of Benzofuran and Ethan-1-amine functionalities

The presence of both the benzofuran ring and the ethanamine side chain in this compound allows for integrated reactivity, leading to the formation of complex heterocyclic systems through intramolecular cyclization and cascade reactions.

The ethanamine side chain can participate in intramolecular cyclization reactions with the benzofuran core or with substituents on the ring. A notable example is the intramolecular electrophilic cyclization of a benzofuran derivative to construct a central aromatic C ring, leading to the formation of naphtho[2,1-b]benzofurans. elsevierpure.com This type of 6-endo-dig cyclization typically occurs under acidic conditions. elsevierpure.com While this specific example does not start from the title compound, it illustrates a potential pathway for the elaboration of the this compound scaffold into more complex, fused systems.

Cascade reactions provide an efficient means to construct complex molecules in a single operation. For derivatives of this compound, several cascade reactions leading to fused heterocycles have been reported.

A palladium-catalyzed cascade reaction has been developed for the synthesis of 2-benzofuran-2-ylacetamides starting from 1-(2-allyloxyaryl)-2-yn-1-ols and amines. nih.gov This process involves a sequential Pd(0)-catalyzed aminodeallylation followed by a Pd(II)-catalyzed aminocarbonylative heterocyclization. nih.gov

Radical cyclization cascades offer another powerful tool. A mild and broadly applicable method for constructing complex benzofurylethylamine derivatives involves a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. researchgate.net This initiates a radical cyclization that is followed by an intermolecular radical-radical coupling. researchgate.net

Furthermore, a cascade intramolecular Prins/Friedel–Crafts cyclization has been utilized for the synthesis of 4-aryltetralin-2-ols. beilstein-journals.org This reaction involves the treatment of 2-(2-vinylphenyl)acetaldehydes with a Lewis acid to generate a benzyl (B1604629) carbenium ion, which is then trapped by an intramolecular Prins reaction followed by a Friedel–Crafts alkylation. beilstein-journals.org This strategy highlights the potential for forming polycyclic structures from appropriately substituted benzofuran precursors.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of the this compound core can target either the benzofuran ring system or the ethanamine side chain, depending on the reagents and reaction conditions.

The oxidation of the benzofuran nucleus can be achieved using biomimetic systems. For example, the oxidation of benzofuran and its methyl-substituted derivatives with hydrogen peroxide catalyzed by Mn(III) porphyrins, which are models of cytochrome P450 enzymes, has been reported. mdpi.com The key step in this transformation is the formation of an epoxide on the furan ring, which can then undergo further reactions. mdpi.com Another oxidative method involves the use of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to oxidize 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethanes to a mixture of 2-(4-hydroxyphenyl)benzo[b]furan and its 2,3-dihydro derivative. rsc.org

Regarding reduction, the chemoselective reduction of a functional group attached to the benzofuran ring has been demonstrated. For instance, a chloroacetyl group on a dihydrobenzofuran was chemoselectively reduced to a chloroethyl group using triethylsilane and BF3·Et2O. nih.gov This indicates that it is possible to selectively reduce a side-chain functional group without affecting the benzofuran ring system.

Table 2: Summary of Oxidation and Reduction Reactions of Benzofuran Derivatives

SubstrateReagents and ConditionsReaction TypeProduct(s)Reference
BenzofuranH2O2, Mn(III) porphyrinOxidation (epoxidation)Epoxide and subsequent rearrangement products mdpi.com
1-(2-Hydroxyphenyl)-2-(4-hydroxyphenyl)ethaneDDQOxidation2-(4-Hydroxyphenyl)benzo[b]furan and 2,3-dihydro-2-(4-hydroxyphenyl)benzo[b]furan rsc.org
Chloroacetyl-dihydrobenzofuranTriethylsilane, BF3·Et2OReductionChloroethylbenzofuran nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Research

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. nih.govnih.gov

For 2-(1-Benzofuran-4-yl)ethan-1-amine, electrospray ionization (ESI) would likely produce a protonated molecular ion [M+H]⁺. The fragmentation of this ion in tandem MS (MS/MS) experiments would yield characteristic product ions. A primary fragmentation pathway for phenethylamine-type structures is the cleavage of the Cα-Cβ bond, which would result in the formation of a stable benzylic cation or related resonance-stabilized structures. The loss of ammonia (B1221849) (NH₃) from the side chain is another common fragmentation pathway. Fragmentation of the benzofuran (B130515) ring itself can also occur. nih.govresearchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of a compound's elemental composition. nih.govwvu.edu By measuring the exact mass of the molecular ion of this compound, its molecular formula (C₁₀H₁₁NO) can be confirmed. This level of accuracy is crucial for distinguishing between isomers and compounds with the same nominal mass but different elemental formulas, making HRMS an essential tool for confirming the identity of new or synthesized compounds. nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In the study of benzofuran derivatives, electrospray ionization (ESI) is a common method to generate protonated molecules [M+H]⁺ in the gas phase. nih.govresearchgate.net These precursor ions are then subjected to collision-induced dissociation (CID) to induce fragmentation.

While specific fragmentation data for this compound is not extensively published, the fragmentation pathways can be inferred from studies on related benzofuran structures. For instance, studies on 2-aroylbenzofuran derivatives show that fragmentation often initiates from the protonated molecule. nih.govresearchgate.net Common fragmentation processes for benzofuran compounds include the elimination of small neutral molecules like carbon monoxide (CO) and methanol (B129727) (MeOH) when a methoxy (B1213986) group is present. nih.gov For this compound, a likely primary fragmentation event would be the loss of ammonia (NH₃) from the protonated ethylamine (B1201723) side chain. Another expected fragmentation would involve the cleavage of the C-C bond between the ethyl group and the benzofuran ring, leading to the formation of a stable benzofuranylmethyl cation.

The study of these fragmentation patterns is critical for the structural elucidation of novel benzofuran derivatives and for identifying metabolites in biological studies. nih.gov

Table 1: Postulated MS/MS Fragmentation of this compound

Precursor Ion (m/z)Postulated Fragment IonNeutral Loss
[M+H]⁺[M+H - NH₃]⁺NH₃
[M+H]⁺[Benzofuran-4-yl-CH₂]⁺CH₂NH₂

Note: This table is based on general fragmentation principles of related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. Due to the polarity and lower volatility of amines, derivatization is often required before GC-MS analysis to improve chromatographic peak shape and thermal stability. For primary amines like this compound, common derivatization methods include acylation or silylation.

The analysis of aromatic amines derived from azo dyes is a well-established application of GC-MS. glsciences.com In a typical workflow, the amine is extracted from its matrix using a technique like supported liquid extraction (SLE) and then analyzed by GC-MS. glsciences.com This approach provides high recovery and excellent reproducibility for quantitative analysis. glsciences.com Although direct GC-MS analysis of this compound is challenging, its volatile derivatives can be effectively separated and identified, making GC-MS a valuable tool for purity assessment and the analysis of reaction byproducts in its synthesis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Components and Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is exceptionally well-suited for the analysis of non-volatile compounds like this compound, as it typically does not require derivatization. The compound can be separated from a mixture using reversed-phase high-performance liquid chromatography (HPLC) and subsequently detected by a mass spectrometer.

ESI-MS is the most common ionization source coupled with LC for the analysis of polar compounds. LC-MS has been widely used to monitor the synthesis of benzofuran derivatives and to characterize complex mixtures containing these compounds. researchgate.net The technique is invaluable for identifying compounds in complex matrices and has been applied to study the gas-phase fragmentation of various benzofuran structures. nih.govnih.gov The development of methods to improve MS sensitivity, such as modifying the desolvation gas, can further enhance the quality of LC-MS data for pharmaceutical analysis. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are essential for identifying the functional groups present in a molecule. The IR spectrum of a benzofuran derivative provides a unique fingerprint based on the vibrational frequencies of its bonds.

For a compound like this compound, the IR spectrum is expected to show characteristic absorption bands. These include N-H stretching vibrations for the primary amine group, typically in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will appear just below this value. The C-O-C stretching of the furan (B31954) ring is typically observed around 1050-1250 cm⁻¹. ijrpc.comnih.gov

Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is excellent for identifying non-polar bonds and skeletal vibrations of the aromatic ring system. For instance, the symmetric stretching modes of the benzofuran ring would be expected to produce strong signals in the Raman spectrum.

Table 2: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Amine)3300-3500
Aromatic C-H Stretch>3000
Aliphatic C-H Stretch<3000
C=C Stretch (Aromatic)1450-1600
C-O-C Stretch (Furan)1050-1250
N-H Bend (Amine)1550-1650

Note: This table is based on typical IR absorption ranges for these functional groups.

X-ray Crystallography for Solid-State Structure Determination

The crystal structures of numerous benzofuran derivatives have been determined using this method. mdpi.comnih.gov For example, the structure of [4-(1-Benzofuran-2-yl)phenyl]diphenyl-amine was elucidated, revealing the dihedral angles between the benzofuran system and the attached phenyl rings. nih.gov If this compound can be crystallized, X-ray diffraction analysis would provide an unambiguous confirmation of its molecular structure and reveal details about intermolecular interactions, such as hydrogen bonding involving the amine group, which stabilize the crystal packing. nih.gov

The ethylamine side chain of this compound is attached to a prochiral carbon on the benzofuran ring, but the molecule itself is achiral. However, if a substituent were added to the α-carbon of the ethylamine group, a chiral center would be created. In such cases, single crystal X-ray diffraction (SCXRD) becomes an indispensable tool for determining the absolute stereochemistry of the enantiomers.

By using a chiral crystal of a derivative and employing anomalous dispersion effects, SCXRD can distinguish between the (R) and (S) configurations. This technique has been used to establish the absolute configuration of various chiral molecules. The ability to unambiguously determine the three-dimensional structure is crucial in pharmaceutical research, where the biological activity of enantiomers can differ significantly.

Chromatographic Methods for Purity and Mixture Analysis

A variety of chromatographic methods are essential for the purification and analysis of this compound throughout its synthesis and characterization.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of the product. ijrpc.com The separation is based on the differential partitioning of the compound between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase.

Column Chromatography: This technique is used for the preparative purification of the synthesized compound. By selecting an appropriate solvent system, this compound can be separated from starting materials, reagents, and byproducts.

Gas Chromatography (GC): As discussed in section 4.2.3, GC is a high-resolution technique primarily used for the analysis of volatile compounds. For purity analysis of this compound, it would typically require prior derivatization.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used chromatographic technique for the purity determination and quantitative analysis of non-volatile compounds like this compound. When coupled with a UV detector or a mass spectrometer (LC-MS), it provides a powerful tool for both qualitative and quantitative analysis. nih.gov

These chromatographic methods, often used in combination, are fundamental to ensuring the identity and purity of this compound for research purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. For aromatic amines like this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method. nih.gov In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Due to the basic nature of the amine group, which can cause poor peak shape and tailing on standard silica-based columns, several strategies can be adopted. One common approach is the use of an ion-pairing agent in the mobile phase. tandfonline.com Agents such as hexanesulfonic acid can form a neutral ion pair with the protonated amine, improving its retention and chromatographic behavior on a C18 column. tandfonline.com Another strategy is to use a mobile phase with an adjusted pH, often acidic, to ensure the consistent protonation of the amine. sielc.com Detection is typically achieved using a UV detector, as the benzofuran ring system is chromophoric.

While specific HPLC parameters for this compound are not extensively documented in public literature, a representative method can be extrapolated from the analysis of similar aromatic amines. tandfonline.comuniupo.itthermofisher.com

Table 1: Representative HPLC Parameters for Analysis of Aromatic Amines

ParameterValue
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724)/Water with 0.1% Formic Acid or Phosphoric Acid
Gradient Isocratic or Gradient elution depending on sample complexity
Flow Rate 1.0 mL/min
Detection UV at ~220-254 nm
Temperature Ambient or controlled (e.g., 25°C)

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. The analysis of amines by GC can be challenging due to their polarity and potential for interaction with the stationary phase, which can lead to peak tailing. peeref.com However, with appropriate column selection and technique, GC, particularly when coupled with a mass spectrometer (GC-MS), is highly effective for the identification and purity assessment of benzofuran derivatives. researchgate.nethmdb.ca

For a compound like this compound, direct injection may be possible on specialized columns designed for basic compounds. Alternatively, derivatization is a common strategy to reduce polarity and improve volatility and peak shape. Some benzofuran derivatives are known to be thermally unstable, which can be a challenge during GC analysis. nih.gov In such cases, using a temperature-programmable inlet can help prevent decomposition. nih.gov A flame ionization detector (FID) is commonly used for quantification due to its broad applicability to organic compounds.

Table 2: Representative GC Parameters for Analysis of Benzofuran Derivatives

ParameterValue
Column Capillary column suitable for amines (e.g., DB-5ms, HP-5)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250°C (or temperature-programmable)
Oven Program Ramped temperature program (e.g., 100°C to 280°C)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temp 280°C

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography is a simple, rapid, and cost-effective technique widely used in synthetic chemistry to monitor the progress of a reaction. mdpi.com In the synthesis of benzofuran derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the desired product. acs.orgnih.govnih.govrsc.org

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate (typically silica gel) alongside spots of the pure starting materials. The plate is then developed in an appropriate solvent system. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product will appear and intensify. univ-ovidius.ro The relative polarity of the compounds determines their retention factor (Rf value); less polar compounds generally travel further up the plate. Visualization is often achieved under UV light (254 nm), as benzofurans are typically UV-active, or by using chemical stains like potassium permanganate. rsc.org

For an amine-containing compound like this compound, a common eluent system might consist of a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). acs.org A small amount of a basic modifier, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, is often added to the eluent to prevent the basic amine from streaking on the acidic silica gel plate. rochester.edu

Table 3: Example of TLC for Monitoring a Hypothetical Synthesis

Lane on TLC PlateCompound(s) SpottedObservation (Rf Value)Interpretation
1 Starting Material (e.g., a benzofuran precursor)Single spot at Rf = 0.6Reference for starting material
2 Reaction Mixture (Time = 0 hr)Single spot at Rf = 0.6Reaction has not yet started
3 Reaction Mixture (Time = 2 hr)Spot at Rf=0.6 (faint), New spot at Rf=0.3 (strong)Reaction is proceeding, product is more polar
4 Reaction Mixture (Time = 4 hr)No spot at Rf=0.6, Single spot at Rf=0.3 (strong)Reaction is complete

Computational and Theoretical Investigations of 2 1 Benzofuran 4 Yl Ethan 1 Amine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the molecular properties of organic compounds. For 2-(1-Benzofuran-4-yl)ethan-1-amine, these calculations can provide valuable insights into its electronic nature and spectroscopic behavior.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of this compound is dictated by the interplay between the aromatic benzofuran (B130515) ring system and the flexible ethylamine (B1201723) side chain. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the molecule's reactivity and electronic properties. wikipedia.org

The HOMO is typically associated with the ability of a molecule to donate electrons, indicating regions susceptible to electrophilic attack. For benzofuran derivatives, the HOMO is generally localized on the benzofuran ring system. ic.ac.uknih.gov Specifically, studies on benzofuran itself indicate that the C-3 position has a significant contribution to the HOMO, making it a likely site for electrophilic substitution. ic.ac.uk The presence of the ethylamine group at the 4-position is expected to influence the electron density distribution of the benzene (B151609) part of the benzofuran ring.

The LUMO, on the other hand, represents the ability to accept electrons and points to regions prone to nucleophilic attack. In benzofuran derivatives, the LUMO is also typically distributed over the aromatic ring system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgresearchgate.net A smaller gap suggests higher reactivity. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Energies for this compound and Related Compounds (Illustrative Data)

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Benzofuran-8.5-0.58.0
2-Phenethylamine-8.90.29.1
This compound (Predicted) -8.3-0.28.1

Note: The data for Benzofuran and 2-Phenethylamine are representative values from computational studies. The values for this compound are predicted based on the expected electronic contributions of the constituent moieties.

Atomic Charges and Electrostatic Potential Maps

The distribution of electron density within a molecule can be visualized through atomic charge calculations and electrostatic potential (ESP) maps. libretexts.orgyoutube.com ESP maps illustrate the three-dimensional charge distribution and are invaluable for predicting intermolecular interactions. libretexts.orgwalisongo.ac.idchemrxiv.org

In an ESP map, regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and likely to interact with nucleophiles. youtube.com For this compound, the ESP map is expected to show a region of high negative potential around the oxygen atom of the furan (B31954) ring and a region of high positive potential around the amine group's hydrogen atoms. The aromatic ring will likely exhibit a more neutral potential, with some polarization due to the fused oxygen atom and the ethylamine substituent.

Mulliken population analysis or Natural Bond Orbital (NBO) analysis can provide quantitative values for the partial atomic charges on each atom. These calculations would likely confirm the qualitative picture from the ESP map, showing a significant negative charge on the oxygen atom and positive charges on the amine hydrogens.

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational frequency analysis can predict the infrared (IR) and Raman spectra of a molecule. nih.gov These calculations help in the assignment of experimentally observed vibrational bands to specific molecular motions. rsc.org

For this compound, the vibrational spectrum will be a composite of the modes from the benzofuran ring and the ethylamine side chain. Key expected vibrational frequencies include:

N-H stretching: In the region of 3300-3500 cm⁻¹, characteristic of the primary amine group.

C-H stretching (aromatic): Typically observed between 3000 and 3100 cm⁻¹.

C-H stretching (aliphatic): Found in the 2850-3000 cm⁻¹ range.

C=C stretching (aromatic): A series of bands between 1450 and 1600 cm⁻¹.

C-O-C stretching (furan ring): Expected around 1000-1200 cm⁻¹.

N-H bending: Usually appears in the 1590-1650 cm⁻¹ region.

C-N stretching: A weaker band typically found between 1000 and 1200 cm⁻¹.

Table 2: Predicted Key Vibrational Frequencies for this compound (Illustrative Data)

Vibrational ModePredicted Frequency Range (cm⁻¹)
N-H Stretch3350 - 3450
Aromatic C-H Stretch3050 - 3100
Aliphatic C-H Stretch2880 - 2960
Aromatic C=C Stretch1470, 1580, 1610
C-O-C Asymmetric Stretch1250
C-N Stretch1150
N-H Bend1620

Note: These are predicted frequencies and can be influenced by the specific computational method and basis set used.

Molecular Dynamics Simulations for Conformational Analysis

The ethylamine side chain of this compound has rotational freedom, leading to different possible conformations. Molecular dynamics (MD) simulations and conformational analysis studies on related phenethylamines have shown a preference for specific spatial arrangements. acs.orgmdpi.com

Computational studies on phenethylamine (B48288) reveal two main classes of conformers: gauche (folded) and anti (extended), referring to the torsion angle of the C-C-N-C backbone. rsc.org In the gas phase, the gauche conformation is often favored due to a stabilizing interaction between the amine group and the aromatic ring. acs.org However, in a solvent, the relative energies of the conformers can change.

For this compound, it is plausible that similar conformational preferences exist. The interaction between the lone pair of the amine nitrogen and the π-system of the benzofuran ring could favor a gauche-like conformation. MD simulations would be instrumental in exploring the potential energy surface of the molecule, identifying the most stable conformers, and determining the energy barriers between them. This information is critical for understanding how the molecule might interact with biological receptors.

Theoretical Reactivity Prediction and Mechanistic Modeling

Computational chemistry can also be used to predict the reactivity of a molecule and to model the mechanisms of its reactions.

Transition State Calculations for Reaction Pathways

Transition state theory is a fundamental concept in chemical kinetics, and computational methods can be used to locate the transition state structures and calculate the activation energies for chemical reactions. nih.govyoutube.com For reactions involving this compound, such as electrophilic aromatic substitution or reactions at the amine group, transition state calculations can provide valuable mechanistic insights.

For instance, in an electrophilic attack on the benzofuran ring, calculations could determine whether the attack is more favorable at the C-2, C-3, C-5, or C-7 positions by comparing the activation energies of the respective transition states. ic.ac.uk Given that the C-4 position is substituted, the electronic and steric effects of the ethylamine group will play a significant role in directing further substitution.

Similarly, for reactions involving the amine group, such as acylation or alkylation, transition state calculations can help to understand the reaction pathway and the factors that influence the reaction rate. Advanced methods like multi-path variational transition state theory can provide highly accurate rate constants for complex reactions. rsc.org

Reaction Energetics and Thermodynamics

The study of reaction energetics and thermodynamics through computational means provides fundamental insights into the stability, reactivity, and potential synthetic pathways involving a molecule. For this compound, while specific experimental thermodynamic data is scarce in the literature, theoretical calculations can model various reaction types. Benzofuran and its derivatives are known to participate in a range of reactions, including electrophilic substitution, cycloadditions, and functional group transformations. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the thermodynamic and kinetic parameters of hypothetical reactions. These calculations can predict the activation energy (Ea), which indicates the kinetic barrier of a reaction, and the change in enthalpy (ΔH) or Gibbs free energy (ΔG), which determines the thermodynamic favorability. For instance, the N-acylation of the primary amine group in this compound is a fundamental transformation. A theoretical study would model the reactants, the transition state, and the products to elucidate the energy profile of the reaction.

Table 1: Hypothetical Thermodynamic Data for N-acylation of this compound

ParameterCalculated Value (kcal/mol)Description
ΔH (Enthalpy of Reaction)-15.8Indicates an exothermic reaction, releasing heat.
ΔG (Gibbs Free Energy)-12.5A negative value signifies a spontaneous and thermodynamically favorable reaction under standard conditions.
Ea (Activation Energy)+25.3The energy barrier that must be overcome for the reaction to proceed.

This table is illustrative and contains hypothetical data to demonstrate the output of a computational energetics study.

Such theoretical investigations are crucial for guiding synthetic efforts by predicting reaction outcomes, identifying the most stable products, and understanding the conditions required to overcome kinetic barriers.

Ligand-Based Computational Studies (without biological outcome)

Ligand-based computational methods utilize the structure of a known molecule, such as this compound, to explore the vastness of chemical space for other molecules with similar, pre-defined characteristics. These studies are performed without reference to a biological target.

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that are considered important for a specific interaction. researchgate.net A pharmacophore model for this compound can be constructed based on its key structural motifs. These features include a hydrogen bond donor (the primary amine), a hydrogen bond acceptor (the furan oxygen), and an aromatic ring system (the benzofuran core).

This abstract model serves as a 3D query for virtual screening, a computational technique used to search large databases of chemical compounds. diva-portal.orgarxiv.org The goal is not to find biologically active hits, but to explore the accessible chemical space and identify structurally diverse molecules that match the defined pharmacophoric features. diva-portal.orgnih.gov This allows for the discovery of novel scaffolds that are topologically similar to the query molecule but may possess different physical or chemical properties.

Table 2: Hypothetical Pharmacophore Model for this compound

FeatureTypeLocation Constraint (Relative)
Aromatic Ring (AR)AromaticCentered on the benzofuran ring system.
Hydrogen Bond Donor (HBD)Amine GroupLocated on the nitrogen atom of the ethanamine side chain.
Hydrogen Bond Acceptor (HBA)Furan OxygenLocated on the oxygen atom within the furan ring.
Hydrophobic Center (HY)HydrophobicAssociated with the ethyl linker and benzene portion of the scaffold.

This table represents a hypothetical pharmacophore model derived from the compound's structure.

By screening databases like the ZINC database or Enamine REAL Space, which contains billions of make-on-demand compounds, this approach can identify a wide array of molecules for further theoretical or synthetic exploration. diva-portal.org

Quantitative Structure-Activity Relationship (QSAR) studies aim to create a mathematical model that correlates the structural or physicochemical properties of a set of molecules with a specific endpoint. nih.gov In a purely theoretical context, this endpoint is not a measured biological activity but a calculated chemical property. For example, a QSAR model could be developed to predict the chemical reactivity of a series of this compound analogs or their calculated binding affinity to a hypothetical chemical target. researchgate.net

This process involves calculating a variety of molecular descriptors for each analog. These descriptors quantify different aspects of the molecule's structure, such as its electronic properties (e.g., energy of the Highest Occupied Molecular Orbital, E-HOMO), steric properties (e.g., Molar Refractivity), and topological features. nih.govbiolscigroup.us A statistical method, such as multiple linear regression, is then used to build an equation linking these descriptors to the calculated outcome.

Table 3: Illustrative Data for a Theoretical QSAR Study of Benzofuran Analogs

Compound (Analog of Parent)Molar Refractivity (MR)E-HOMO (eV)Calculated Reactivity Index*
Analog 1 (Parent)52.3-5.84.5
Analog 2 (-F substitution)51.9-6.14.1
Analog 3 (-Cl substitution)57.1-6.04.9
Analog 4 (-CH3 substitution)56.9-5.65.2

The "Calculated Reactivity Index" is a hypothetical endpoint for illustrative purposes. Data is not from experimental or published sources.

Such a theoretical QSAR model can be used to predict the chemical properties of new, unsynthesized analogs, guiding the design of molecules with specific, desired theoretical characteristics.

Crystal Structure Prediction and Polymorphism Studies

The arrangement of molecules in a solid-state crystal lattice dictates many of the material's bulk properties. Crystal structure prediction is a computational field that aims to identify the most stable, low-energy packing arrangements for a given molecule. arxiv.org This is achieved by exploring the vast conformational space of the molecule and the possible arrangements within various crystallographic space groups.

For this compound, these studies would involve generating a multitude of potential crystal structures and ranking them based on their calculated lattice energies. This process can predict the most likely crystal structure that would be observed experimentally.

Furthermore, these computational methods are invaluable for investigating polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct physical properties. Computational screening can identify a set of plausible, low-energy polymorphs and calculate their relative stabilities. While no specific polymorphism studies have been published for this compound, the methodology provides a powerful tool for its solid-state characterization.

Table 4: Hypothetical Output of a Crystal Structure Prediction Study

Predicted PolymorphSpace GroupCalculated Lattice Energy (kJ/mol)Relative Energy (kJ/mol)
Form IP2₁/c-110.50.0
Form IIP-1-108.2+2.3
Form IIIC2/c-105.9+4.6

This table presents hypothetical data to illustrate the results of a polymorphism prediction study. The values are not based on published research.

Applications As Synthetic Intermediates and Precursors in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The presence of a primary amine group attached to an ethyl spacer on the benzofuran (B130515) ring makes 2-(1-benzofuran-4-yl)ethan-1-amine an ideal precursor for the synthesis of various fused heterocyclic compounds. This is primarily achieved through intramolecular cyclization reactions that form new rings, leading to polycyclic aromatic compounds and other novel fused-ring systems.

The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) is a significant area of research due to their applications in materials science and electronics. While specific examples utilizing this compound are not extensively documented, its structural motif as a β-arylethylamine makes it a suitable candidate for well-established cyclization reactions that generate polycyclic systems.

One of the most powerful methods for constructing tetrahydroisoquinoline-type structures is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution. wikipedia.orgname-reaction.comnrochemistry.comnumberanalytics.com For this compound, this would involve the initial formation of a Schiff base with an aldehyde, which then cyclizes onto the electron-rich benzofuran ring. The reaction is typically promoted by protic or Lewis acids. The general mechanism is outlined below:

Table 1: Pictet-Spengler Reaction Overview

Step Description Intermediate
1 Formation of a Schiff base Iminium ion is formed from the condensation of the amine and an aldehyde.
2 Intramolecular Cyclization The electrophilic iminium ion is attacked by the electron-rich aromatic ring (benzofuran).

This strategy allows for the fusion of a new six-membered nitrogen-containing ring onto the benzofuran scaffold, creating a complex polycyclic aromatic system. The specific substitution on the resulting tricycle can be controlled by the choice of the aldehyde or ketone used in the reaction.

Another classical method for the synthesis of dihydroisoquinolines, which are precursors to isoquinolines, is the Bischler-Napieralski reaction . This reaction involves the cyclization of a β-arylethylamide using a dehydrating agent, typically a strong acid like polyphosphoric acid or phosphorus oxychloride. rsc.orgresearchgate.net In the context of this compound, the amine would first be acylated to form the corresponding amide. Subsequent treatment with a dehydrating agent would induce cyclization to afford a dihydropyrido[4,3-b]benzofuran.

Table 2: Bischler-Napieralski Reaction Overview

Step Reactant Conditions Product
1 This compound Acylation (e.g., with an acyl chloride or anhydride) N-Acyl-2-(1-benzofuran-4-yl)ethylamine

These classical reactions highlight the potential of this compound as a versatile intermediate for accessing a variety of polycyclic aromatic compounds with embedded benzofuran and nitrogen-containing rings.

Beyond the classical methods, the reactivity of the ethylamine (B1201723) group in this compound can be harnessed to construct a diverse array of novel fused-ring systems. The primary amine can participate in condensation reactions with various bifunctional reagents to build new heterocyclic rings.

For example, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrimidine (B1678525) or diazepine (B8756704) rings, depending on the nature of the condensing partner. Similarly, reactions with isothiocyanates followed by intramolecular cyclization can yield fused thiazole (B1198619) derivatives. mdpi.com The synthesis of oxazole (B20620) and thiazole derivatives from related 2-acetylbenzofuran (B162037) precursors has been well-documented, showcasing the versatility of the benzofuran scaffold in forming five-membered heterocyclic rings. ijrpc.comresearchgate.net

The general strategy involves the initial formation of an intermediate by reaction of the amine, which then undergoes a subsequent ring-closing step. This approach provides a modular way to access a wide range of fused heterocyclic systems with potential applications in medicinal chemistry and materials science. rsc.org

Precursor for Advanced Material Science

The unique electronic and photophysical properties of the benzofuran ring system make it an attractive component for advanced materials. thieme.de this compound can serve as a key precursor for the synthesis of polymers and components for organic electronic devices.

The primary amine functionality of this compound allows it to be readily incorporated into polymer backbones through various polymerization techniques. For instance, it can undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyamides containing the benzofuran moiety. Similarly, reaction with diisocyanates would yield polyureas.

These polymers would benefit from the inherent properties of the benzofuran unit, such as thermal stability and fluorescence. The incorporation of the benzofuran scaffold into polymer chains can lead to materials with interesting optical and electronic properties, suitable for a range of applications. ontosight.airesearchgate.net

Table 3: Potential Polymerization Reactions

Polymer Type Comonomer Linkage
Polyamide Dicarboxylic acid/acyl chloride Amide
Polyurea Diisocyanate Urea (B33335)

The resulting polymers can be designed to have specific properties by careful selection of the comonomer and the polymerization conditions.

Benzofuran derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and other organic electronic devices due to their favorable electronic properties and high fluorescence quantum yields. ingentaconnect.comingentaconnect.comrsc.orgopenreadings.eursc.org The amine group of this compound can be readily modified to introduce functionalities that are desirable for organic electronic materials.

For example, the amine can be arylated to create triarylamine-type structures, which are well-known hole-transporting materials. The benzofuran core itself can act as a blue-emitting fluorophore. By tethering charge-transporting groups to the benzofuran scaffold via the ethylamine linker, it is possible to design multifunctional materials for OLEDs, where a single molecule combines emitting and charge-transporting properties.

Furthermore, the development of conducting polymers based on furan (B31954) and its derivatives has gained significant attention. rsc.orgacs.orgnih.gov The electropolymerization of benzofuran-containing monomers can lead to the formation of conductive polymer films with potential applications in sensors, organic solar cells, and electrochromic devices. The ethylamine side chain could be used to tune the solubility and processing characteristics of such polymers.

Use in Catalyst Design and Ligand Synthesis

The primary amine group in this compound is a versatile handle for the synthesis of ligands for metal-catalyzed reactions. The formation of Schiff bases through condensation with aldehydes is a straightforward method to generate a wide variety of multidentate ligands. ignited.iniosrjournals.orgresearchgate.netnih.govresearchgate.net

These Schiff base ligands, containing both the benzofuran moiety and the imine nitrogen, can coordinate to a variety of metal centers. The electronic properties of the benzofuran ring and the steric bulk of the substituents on the aldehyde can be used to fine-tune the properties of the resulting metal complexes.

Table 4: Schiff Base Ligand Synthesis

Reactant 1 Reactant 2 Ligand Type Potential Metal Coordination
This compound Salicylaldehyde (B1680747) Tridentate (N, N, O) Transition metals (e.g., Cu, Ni, Co)

These metal complexes can be explored as catalysts for a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The chiral nature of some of these complexes could also make them suitable for asymmetric catalysis. The synthesis of metal complexes with ligands derived from benzofuran-2-carbohydrazide has demonstrated the potential of the benzofuran scaffold in coordination chemistry. researchgate.netresearchgate.net

Chiral Ligands for Asymmetric Catalysis

The primary amine group in this compound presents a potential site for the development of chiral ligands. In principle, such ligands can be used in asymmetric catalysis to facilitate enantioselective transformations, which are crucial for the synthesis of optically active compounds, particularly in the pharmaceutical industry. youtube.com A typical application would involve the complexation of the chiral amine with a metal center to create a catalyst that can control the stereochemical outcome of a reaction.

Despite this theoretical potential, a thorough search has not yielded any studies where this compound has been synthesized, resolved into its enantiomers, and applied as a chiral ligand in any form of asymmetric catalysis. Research on related benzofuran structures exists, but direct evidence for the title compound is absent. nih.govnih.gov

Scaffolds for Metal Coordination Chemistry

The nitrogen atom of the amine and the oxygen atom of the benzofuran ring in this compound could theoretically act as donor atoms, making the compound a potential chelating ligand for various metal ions. The resulting metal complexes could have interesting structural, electronic, or catalytic properties. The study of such complexes falls under the domain of coordination chemistry.

However, there are no published reports or data on the synthesis, characterization, or application of metal complexes involving this compound as a ligand. While studies have been conducted on the coordination chemistry of other benzofuran derivatives and related heterocyclic systems, this specific compound remains unexplored in this context. uomphysics.net

Intermediates in Dyestuff and Pigment Chemistry

Aromatic amines are foundational intermediates in the synthesis of a wide range of dyes and pigments, often serving as diazo components in the production of azo dyes. The benzofuran moiety, with its extended conjugated system, could potentially be incorporated into chromophores to produce dyes with specific colors and properties.

No literature could be found that describes the use of this compound as a precursor or intermediate in the synthesis of any dyes or pigments. The synthetic pathways and applications for dyestuffs derived from this specific amine have not been reported.

Data Tables

Due to the absence of specific research findings for this compound in the requested applications, no data tables of research findings can be generated.

Green Chemistry Principles in the Synthesis and Transformation of 2 1 Benzofuran 4 Yl Ethan 1 Amine

Solvent-Free Reaction Methodologies

The development of solvent-free or solid-state reactions is a cornerstone of green chemistry, aiming to reduce the use of volatile organic compounds (VOCs) that are often toxic and difficult to recycle. While specific solvent-free methods for 2-(1-Benzofuran-4-yl)ethan-1-amine are not extensively documented, related methodologies for the benzofuran (B130515) core highlight the potential of this approach.

One prominent strategy is solid-phase synthesis, which involves attaching substrates to a polymer resin, performing a series of reactions, and then cleaving the final product from the support. acs.org This technique allows for the use of excess reagents and simplifies purification, as byproducts and unreacted materials can be washed away easily. A traceless solid-phase synthesis for 2-substituted benzofurans has been developed using titanium(IV) benzylidene reagents, achieving yields from 32% to over 91% based on resin loading. acs.org This approach demonstrates a viable route for creating benzofuran libraries in high purity without the need for traditional purification methods like chromatography.

Catalyst-free synthesis also represents a move towards greener chemistry. Researchers have developed a catalyst-free cascade reaction between nitroepoxides and salicylaldehydes to produce various benzofuran derivatives. acs.org Although this method uses DMF as a solvent, the elimination of a catalyst, particularly a heavy metal one, reduces waste and potential product contamination. The reactions proceed at 110 °C, yielding products in the range of 33–84%. acs.org Such strategies, focused on minimizing components, pave the way for more sustainable chemical production.

Furthermore, studies on the solid-state emission properties of benzofuran derivatives indirectly support the feasibility of solid-state reactions. The investigation of luminogens has shown that the restriction of molecular motion in the solid state can enhance fluorescence, a principle that relies on controlled intermolecular interactions within a crystal lattice. acs.org This understanding of solid-state behavior is fundamental to designing effective solvent-free synthetic protocols.

Table 1: Examples of Solvent-Minimizing and Catalyst-Free Benzofuran Synthesis

MethodologyKey Reagents/ConditionsYieldReference
Traceless Solid-Phase SynthesisTitanium(IV) benzylidene reagents on a polymer support32–91% acs.org
Catalyst-Free Cascade ReactionNitroepoxides, Salicylaldehydes, K₂CO₃, DMF, 110 °C33–84% acs.org

Use of Alternative, Environmentally Benign Solvents

Replacing conventional organic solvents with greener alternatives is a key objective in sustainable chemistry. For the synthesis of benzofurans, significant progress has been made in utilizing water, ionic liquids, and deep eutectic solvents.

Water as a Reaction Medium

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Its unique solvating properties can also enhance reaction rates and selectivity. The synthesis of benzofurans in aqueous media has been successfully demonstrated. A copper-TMEDA catalyzed transformation of ketone derivatives into benzo[b]furans proceeds efficiently in water without the need for organic co-solvents. organic-chemistry.org This protocol is noted for its sustainability, and the catalyst can be reutilized. organic-chemistry.org

Another example involves a palladium-catalyzed reaction using activated carbon fibers as a heterogeneous support. acs.org This process for synthesizing benzofuran derivatives was carried out in a mixture of water and acetonitrile (B52724), highlighting how water can be incorporated even in complex catalytic systems to improve their environmental profile. acs.org

Ionic Liquids and Supercritical Fluids

Ionic Liquids (ILs) are salts with melting points below 100 °C, characterized by negligible vapor pressure, high thermal stability, and tunable solvating properties. lbp.world They can function as both solvents and catalysts, offering a recyclable medium for chemical reactions. In the context of benzofuran synthesis, deep eutectic solvents (DESs), which share many properties with ILs, have been employed. A one-pot synthesis of amino-substituted benzofurans utilized a choline (B1196258) chloride-ethylene glycol (ChCl:EG) deep eutectic solvent with a copper iodide catalyst. nih.gov DESs are noted for their ability to stabilize polar intermediates and accelerate transformations. nih.gov

Supercritical Fluids (SCFs) , such as supercritical CO₂ and water, are substances above their critical temperature and pressure. youtube.com They exhibit properties of both liquids and gases, such as high diffusivity and tunable density, making them excellent media for chemical reactions and extractions. youtube.comnih.gov SCFs are considered green solvents because they are non-toxic, and their properties can be easily adjusted by changing pressure and temperature, allowing for simple separation of products and recycling of the fluid. nih.govrsc.org While the direct application of SCFs to the synthesis of this compound has not been reported, the technology is widely used for the synthesis of nanomaterials and in drug formulation, demonstrating its potential for creating complex molecules in an environmentally friendly manner. youtube.comnih.gov

Catalysis for Sustainable Synthesis

Catalysis is a fundamental pillar of green chemistry, enabling reactions with higher efficiency, selectivity, and lower energy consumption. The development of heterogeneous, organo-, and biocatalysts offers sustainable alternatives to traditional stoichiometric reagents.

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their separation from the reaction mixture and allows for easy recycling and reuse. This is a significant advantage over homogeneous catalysts, which can be difficult to remove.

Several examples highlight the use of heterogeneous catalysts in benzofuran synthesis:

Palladium on Activated Carbon: A palladium catalyst supported on activated carbon fibers has been used for the synthesis of benzofuran derivatives in a water and acetonitrile medium. acs.org

Palladium Nanoparticles: Easily prepared palladium nanoparticles have been shown to catalyze the one-pot synthesis of various benzofurans via Sonogashira cross-coupling reactions under ambient conditions. The catalyst was recycled and reused without a significant loss in activity. organic-chemistry.org

Earth-Abundant Metal Catalysts: One-pot processes using non-precious, earth-abundant transition metals like iron and copper have been developed. These methods involve an iron(III)-catalyzed regioselective halogenation of an aryl ring, followed by a copper- or iron-catalyzed intramolecular O-arylation to form the benzofuran ring. acs.org This approach has been used to synthesize natural products like moracin F and caleprunin B. acs.org

Table 2: Examples of Heterogeneous Catalysis in Benzofuran Synthesis

Catalyst SystemReaction TypeKey AdvantagesReference
Palladium on Activated Carbon FibersCarbonylative annulationUse of heterogeneous support, aqueous medium acs.org
Palladium NanoparticlesSonogashira cross-couplingRecyclable, ambient conditions organic-chemistry.org
FeCl₃ / CuIHalogenation / O-arylationUse of earth-abundant metals, one-pot process acs.org

Organocatalysis and Biocatalysis

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. These metal-free catalysts are generally less toxic and more stable than many organometallic counterparts. An iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides 2-arylbenzofurans in good to excellent yields using 10 mol% of (diacetoxyiodo)benzene. organic-chemistry.org Another approach uses Brønsted acids, such as triflic acid, to mediate the reaction of quinone imine ketals with dicarbonyl compounds to form substituted benzofuran cores in high yields. nih.gov

Biocatalysis employs enzymes or whole microbial cells to perform chemical transformations. These reactions are highly selective, occur under mild conditions (temperature, pressure, and pH), and are conducted in environmentally benign solvents, typically water. Although direct biocatalytic synthesis of this compound is not documented, the synthesis of related chiral building blocks has been achieved. For instance, the enantiopure synthesis of (S)-1-(benzofuran-2-yl)ethanol was accomplished through the bioreduction of 1-(benzofuran-2-yl)ethanone using Lactobacillus paracasei as a whole-cell biocatalyst. This reaction achieved a 92% yield with an enantiomeric excess greater than 99.9% in an aqueous medium, showcasing a scalable and green method for producing valuable chiral intermediates.

Recyclable Catalyst Systems

A cornerstone of green chemistry is the use of catalytic reagents over stoichiometric ones. Recyclable catalysts, particularly heterogeneous catalysts, are highly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost.

Several recyclable catalytic systems have been developed for the synthesis of the benzofuran nucleus, which forms the core of this compound. Palladium-based catalysts are prominent in this area. For instance, easily prepared palladium nanoparticles have been shown to effectively catalyze the one-pot synthesis of various benzofurans through Sonogashira cross-coupling reactions under ambient conditions. A significant advantage of this system is that the catalyst can be recycled and reused multiple times without a significant loss in its activity. organic-chemistry.org Similarly, palladium supported on activated carbon fibers has been used as a heterogeneous catalyst for constructing benzofuran derivatives. nih.govacs.org

Copper-based catalysts also offer recyclable options. Copper-TMEDA systems have been used for the transformation of ketone derivatives into benzofurans in water, a green solvent. The protocol allows for the reutilization of the catalyst, enhancing its sustainability. acs.org Furthermore, dual catalyst systems, such as WCl₆/CuCl₂ supported on graphitic carbon nitride (W/Cu@g-C₃N₄), have been developed for synthesizing related heterocyclic compounds. These catalysts are easily recyclable and maintain their performance over several cycles, making them suitable for sustainable and cost-effective organic synthesis. nih.gov

The application of these recyclable catalysts in key bond-forming reactions, such as C-C and C-O cross-couplings, is crucial for building the benzofuran scaffold from simpler precursors like substituted phenols and alkynes.

Table 1: Examples of Recyclable Catalyst Systems in Benzofuran Synthesis

Catalyst System Reaction Type Key Advantages Relevant Findings
Palladium Nanoparticles Sonogashira cross-coupling Recyclable, reusable, ambient conditions. organic-chemistry.org Catalyst can be reused without significant loss of activity. organic-chemistry.org
Pd on Activated Carbon Fibers Reductive Carbonylative Annulation Heterogeneous, reusable. nih.govacs.org Effective for synthesis of benzofuran derivatives from o-alkynylphenols. nih.govacs.org
Copper-TMEDA Cyclization of Ketones Uses water as a solvent, catalyst is reusable. acs.org Provides a sustainable protocol for benzofuran synthesis. acs.org
W/Cu@g-C₃N₄ Condensation/Cyclization Easily recyclable, high efficiency, mild conditions. nih.gov Catalytic performance did not significantly decrease after five uses. nih.gov

Microwave-Assisted and Ultrasonic-Assisted Synthesis

The use of alternative energy sources like microwave irradiation and ultrasound has become a popular strategy in green chemistry to enhance reaction rates and efficiencies.

Microwave-assisted synthesis offers significant advantages, including dramatically reduced reaction times, improved yields, and often cleaner product profiles compared to conventional heating methods. nih.govijprdjournal.com This is due to the rapid and uniform heating of the reaction mixture. ijprdjournal.com For the synthesis of benzofuran derivatives, microwave irradiation has been successfully employed in one-pot, three-component reactions under Sonogashira conditions, which minimizes the formation of side products. nih.gov This technique has been used to synthesize various substituted benzofurans, including α-alkyl-2-benzofuranmethanamines from N-protected α-amino acids, without racemization and in good yields. organic-chemistry.org The coupling of microwave technology with combinatorial synthesis provides a powerful tool for rapidly generating libraries of structurally diverse compounds. nih.gov

Ultrasonic-assisted synthesis utilizes the energy of acoustic cavitation to promote chemical reactions. This method has been applied to the one-pot synthesis of 2-substituted benzofurans via sequential C-C coupling, C-Si bond cleavage, and tandem C-C/C-O bond-forming reactions. nih.govresearchgate.net The use of ultrasound irradiation can lead to high yields under mild conditions. For example, benzofuran-oxadiazole hybrids have been synthesized using this method, which proved to be much faster and higher-yielding compared to conventional approaches. mdpi.comnih.gov

Table 2: Comparison of Conventional and Alternative Energy Methods for Benzofuran Synthesis

Synthesis Method Reaction Reaction Time Yield Key Advantages
Conventional Heating Synthesis of 2,3-disubstituted benzofurans Several hours to days Moderate Standard laboratory procedure.
Microwave-Assisted One-pot synthesis of 2,3-disubstituted benzofurans nih.gov Minutes Good to excellent nih.gov Rapid heating, shorter reaction times, fewer side products. nih.govijprdjournal.com
Conventional Heating Synthesis of benzofuran-oxadiazole hybrids mdpi.com Long Low Standard laboratory procedure.
Ultrasonic-Assisted Synthesis of benzofuran-oxadiazole hybrids mdpi.comnih.gov Short Moderate to good mdpi.com Faster reaction, higher yield, mild conditions. mdpi.com

Photochemical and Electrochemical Synthesis Approaches

Photochemical and electrochemical methods are powerful green chemistry tools as they often operate under mild conditions and can replace toxic or hazardous reagents, such as stoichiometric oxidants or reductants, with light or electricity.

Photochemical synthesis utilizing visible light is a rapidly growing area. For benzofuran synthesis, visible-light-mediated cyclization of 1,6-enynes has been reported. nih.gov Notably, these reactions can proceed without the need for a photocatalyst, oxidant, or transition metal, representing a highly atom-economic and green protocol. nih.gov Direct C-H amination of arenes using photochemistry offers a pathway to introduce amine functionalities, a key step in forming the final target molecule. youtube.com This involves the in-situ generation of reactive aminium radicals that can functionalize aromatic rings. youtube.com

Electrochemical synthesis provides an alternative route for oxidative cyclizations without requiring chemical oxidants. The synthesis of benzofuran derivatives has been achieved through the electrochemical oxidative intramolecular cyclization of 2-alkynylphenols with diselenides. frontiersin.org This method uses a simple undivided cell at room temperature under metal-free and oxidant-free conditions. frontiersin.org Similarly, dihydrobenzofurans have been prepared by the electrochemical coupling of alkenes with phenoxy cations generated in situ. nih.gov Furthermore, waste-minimized protocols for electrochemical reductive amination have been developed, which could be applied to transform a suitable benzofuran-containing ketone or aldehyde into the desired this compound. rsc.orgresearchgate.net

Table 3: Photochemical and Electrochemical Approaches to Benzofuran Scaffolds

Method Reaction Type Conditions Key Advantages
Photochemical Visible-light-mediated cyclization nih.gov No photocatalyst, oxidant, or metal Atom-economic, green, mild conditions. nih.gov
Electrochemical Oxidative intramolecular cyclization frontiersin.org Platinum electrodes, constant current, room temp. Avoids chemical oxidants, metal-free. frontiersin.org
Electrochemical Reductive Amination rsc.orgresearchgate.net Graphite cathode, recoverable solvent Minimizes waste, avoids stoichiometric reducing agents. rsc.orgresearchgate.net

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. High atom economy is characteristic of reactions like additions and rearrangements, while substitutions and eliminations tend to have lower atom economy.

For the synthesis of the benzofuran core of this compound, strategies that maximize atom economy are highly desirable. Metal-free annulation reactions, for example, can generate benzofurans in a highly atom-economical manner. nih.gov One-pot reactions, where multiple synthetic steps are carried out in a single reactor, are also beneficial as they reduce the need for purification of intermediates, thereby minimizing solvent use and waste generation. acs.org The synthesis of amino-substituted benzofuran skeletons has been achieved in a one-pot reaction using salicylaldehydes, amines, and calcium carbide (as an alkyne source), representing a potential gateway to medicinally important derivatives. acs.org

Waste minimization extends beyond atom economy to include the reduction of all materials used in a process, such as solvents, catalysts, and workup chemicals. Key strategies include:

Use of Greener Solvents: Employing water or deep eutectic solvents (DES) instead of volatile organic compounds can significantly reduce environmental impact. acs.org

Catalyst Recycling: As discussed in section 8.3.3, using recoverable and reusable catalysts is a critical strategy for waste reduction. organic-chemistry.orgrsc.org

Continuous Flow Processes: Continuous flow chemistry, coupled with catalyst recycling, can drastically reduce waste, as demonstrated in amide synthesis where the entire reaction mixture can be reused. acs.orgrsc.org

Waste-Minimized Protocols: Developing synthetic procedures specifically designed to reduce waste, such as electrochemical methods that use recoverable solvent systems like acetonitrile-water azeotropes, is a key goal. rsc.orgresearchgate.net For transformations like reductive amination, which is relevant for producing the final amine, green strategies include using hydrogen gas or formic acid as reducing agents and developing solvent-free or aqueous reaction conditions. jocpr.com

By integrating these principles—choosing atom-economical reactions, utilizing recyclable catalysts, employing alternative energy sources, and designing processes to minimize solvent and reagent use—the synthesis and transformation of this compound can be aligned with the goals of sustainable chemical manufacturing.

Future Research Directions and Unexplored Avenues in 2 1 Benzofuran 4 Yl Ethan 1 Amine Chemistry

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of benzofuran (B130515) derivatives is a well-established field, yet there is always room for innovation, particularly in the pursuit of efficiency, sustainability, and molecular diversity. nih.govresearchgate.net Future research into the synthesis of 2-(1-Benzofuran-4-yl)ethan-1-amine and its analogs could focus on several cutting-edge methodologies.

One promising area is the development of one-pot, multi-component reactions (MCRs) . These reactions, which combine three or more reactants in a single step to form a complex product, offer significant advantages in terms of atom economy and reduced waste. mdpi.com A future strategy could involve a three-component reaction using a substituted salicylaldehyde (B1680747), an appropriate nitrogen source, and a C2-synthon to directly construct the ethanamine-substituted benzofuran core. Catalyst-free synthesis conditions, as have been demonstrated for other benzofuran-containing heterocycles, could further enhance the green credentials of these new pathways. mdpi.com

Another avenue involves the application of novel catalytic systems . While traditional methods often rely on established catalysts, exploring new metal-based or organocatalysts could lead to milder reaction conditions and improved yields. For instance, scandium triflate (Sc(OTf)3) has been used to mediate the [4+1] cycloaddition of ortho-quinone methides with isocyanides to form 2-aminobenzofurans, a strategy that could be adapted for the synthesis of different isomers or analogs. nih.gov

The table below outlines potential novel synthetic strategies that could be explored.

Synthetic StrategyDescriptionPotential Advantages
Multi-Component Reactions (MCRs) Combining three or more starting materials in a single, efficient operation to build the target molecule.High atom economy, reduced number of purification steps, minimized solvent waste.
Catalyst-Free Synthesis Designing reactions that proceed efficiently without the need for a metal or organic catalyst, often under thermal conditions. mdpi.comLower cost, reduced toxicity and environmental impact, simpler purification.
Novel Organocatalysis Employing small organic molecules to catalyze the key bond-forming reactions, avoiding potentially toxic or expensive metals.Green chemistry alignment, mild reaction conditions, high stereoselectivity.
C-H Activation/Functionalization Directly functionalizing the C-H bonds of a pre-formed benzofuran core to introduce the ethanamine side chain.High step economy, access to novel derivatives, circumvents the need for pre-functionalized starting materials.

Further research could also build upon existing multi-step procedures, such as those starting from salicylaldehyde and chloroacetone (B47974), to improve efficiency through process optimization or the development of a one-pot three-step synthesis. researchgate.netijrpc.com

Advanced Computational Studies for Predictive Chemistry

Computational chemistry offers powerful tools to predict molecular properties, elucidate reaction mechanisms, and guide synthetic efforts. For this compound, advanced computational studies represent a largely unexplored frontier.

Future work should employ Density Functional Theory (DFT) to investigate the electronic structure, conformational landscape, and spectroscopic properties of the molecule. Such studies can provide insights into the preferred conformations of the ethanamine side chain relative to the benzofuran ring, which is crucial for understanding its interaction with biological targets.

Molecular docking and dynamics simulations are another key area. These methods can be used to predict the binding affinity and mode of interaction of this compound and its derivatives with various enzymes or receptors. nih.gov For example, given that some benzofuran hybrids are investigated as PI3K/VEGFR-2 inhibitors, computational models could screen for similar potential in this compound, guiding the design of new, more potent analogs. nih.gov

Computational MethodApplication AreaPotential Insights
Density Functional Theory (DFT) Electronic structure, reaction mechanisms, spectroscopic prediction.Understanding of molecular stability, reactivity hotspots, and interpretation of experimental spectra (NMR, IR).
Molecular Docking Predicting binding modes and affinities to biological targets (e.g., enzymes, receptors).Identification of potential therapeutic targets and rational design of more potent derivatives.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the molecule in different environments (e.g., in solution, bound to a protein).Revealing conformational changes upon binding and assessing the stability of ligand-protein complexes.
Quantitative Structure-Activity Relationship (QSAR) Correlating chemical structure with biological activity or physical properties.Developing predictive models to guide the synthesis of new compounds with enhanced desired properties.

These computational approaches can significantly accelerate the discovery process, reducing the time and resources spent on synthesizing and testing unpromising candidates.

Development of New Analytical Techniques for Complex Mixtures

The characterization of newly synthesized benzofuran derivatives typically relies on standard techniques like NMR spectroscopy, mass spectrometry, and elemental analysis. researchgate.netresearchgate.net While effective for pure compounds, future research will require more advanced analytical methods, especially for the analysis of this compound in complex matrices such as biological fluids, cell lysates, or environmental samples.

Developing hyphenated chromatography techniques , such as Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS), will be essential for the sensitive and selective quantification of the compound and its metabolites. This is particularly important for any future pharmacological studies.

Furthermore, specialized analytical methods may be needed to study specific interactions or effects. For instance, if the compound is found to induce apoptosis, techniques like flow cytometry using Annexin V staining could be employed to quantify this effect in cancer cell lines, as has been done for other benzofuran derivatives. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards automation and continuous processing to improve efficiency, safety, and scalability. youtube.comangelinifinechemicals.com The integration of the synthesis of this compound with flow chemistry platforms is a significant and unexplored research avenue.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers several advantages over traditional batch synthesis. angelinifinechemicals.com These include precise control over reaction parameters (temperature, pressure, reaction time), improved heat and mass transfer, and enhanced safety, especially when dealing with hazardous reagents or exothermic reactions. An automated flow setup could enable the rapid optimization of reaction conditions and facilitate library synthesis of related derivatives for structure-activity relationship studies. youtube.com

The potential benefits of applying flow chemistry to the synthesis of this compound include:

Rapid Optimization: Automated systems can quickly screen a wide range of conditions to find the optimal synthetic route.

Enhanced Safety: Small reactor volumes minimize the risks associated with highly reactive intermediates or exothermic processes.

Scalability: Scaling up production is often simpler and more predictable in a flow system compared to batch reactors.

Integration of Synthesis and Purification: Downstream processing and purification steps can be integrated into the flow path, creating a seamless and efficient workflow.

Discovery of Novel Reactivity Patterns and Chemical Transformations

The known reactivity of benzofurans primarily involves electrophilic substitution on the furan (B31954) or benzene (B151609) ring and reactions of substituents. researchgate.net Future research should focus on uncovering novel reactivity patterns for this compound, exploring the interplay between the amine side chain and the aromatic core.

The primary amine group is a versatile functional handle that can participate in a wide range of chemical transformations. Research could explore:

Derivatization of the amine: Forming amides, sulfonamides, ureas, or thioureas to create libraries of new compounds for biological screening. The synthesis of thiazol-2-imines from related starting materials provides a template for such explorations. mdpi.com

Intramolecular cyclizations: Designing reactions where the ethanamine side chain reacts with a functional group introduced onto the benzofuran ring, leading to novel polycyclic heterocyclic systems.

Directed C-H functionalization: Using the amine group to direct metal catalysts to specific C-H bonds on the benzofuran ring, enabling regioselective elaboration of the core structure.

Investigating the reactivity of the benzofuran ring itself, such as its behavior in Friedel-Crafts reactions or cycloadditions, could also be influenced by the presence of the 4-ethanamine substituent, potentially leading to new regiochemical outcomes. researchgate.net

Investigation into Supramolecular Chemistry and Self-Assembly of Derivatives

Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers a pathway to construct complex, functional architectures from molecular building blocks. nih.gov The structure of this compound, with its hydrogen-bond donating amine group and aromatic π-system, makes it an attractive candidate for supramolecular self-assembly.

Future research could focus on designing derivatives capable of forming ordered structures. By introducing complementary functional groups (e.g., carboxylic acids, amides, hydrogen-bond acceptors), it may be possible to program these molecules to self-assemble into:

Hydrogen-bonded networks: Creating one-, two-, or three-dimensional structures in the solid state.

Host-guest complexes: Designing derivatives that can act as hosts for small molecule guests, with potential applications in sensing or encapsulation.

Organogels or liquid crystals: Developing materials with unique physicochemical properties based on the ordered assembly of the molecular components.

The study of these assemblies would involve techniques like single-crystal X-ray diffraction to understand the precise non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that govern the formation of the supramolecular structure. nih.gov This avenue could transform a molecule with potential biological activity into a building block for advanced materials.

Q & A

Q. What are the recommended synthetic routes for 2-(1-Benzofuran-4-yl)ethan-1-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of benzofuran-containing amines often involves condensation reactions. For example, thiamine hydrochloride can catalyze benzoin-like condensations between substituted benzaldehydes, yielding hydroxyketone intermediates, which can be further functionalized . While direct evidence for the 4-substituted benzofuran isomer is limited, analogous protocols for benzofuran-2-yl derivatives (e.g., condensation with oxazole precursors) suggest that microwave-assisted or solvent-free conditions may reduce reaction times and improve yields . Key variables include catalyst loading (e.g., 10 mol% thiamine), solvent polarity, and temperature. Positional isomerism (2- vs. 4-substitution) may require tailored purification steps, such as column chromatography with gradient elution.

Q. What spectroscopic methods are most effective for characterizing this compound, and how can data discrepancies be resolved?

Methodological Answer:

  • FTIR : Confirm the presence of amine (-NH₂) stretches (~3300 cm⁻¹) and benzofuran C-O-C vibrations (~1250 cm⁻¹).
  • ¹H NMR : Aromatic protons in the benzofuran ring (δ 6.8–7.8 ppm) and ethylamine side-chain protons (δ 2.8–3.2 ppm for CH₂NH₂) should be integrated for structural validation. Discrepancies in splitting patterns may arise from rotational isomerism; variable-temperature NMR or deuterated solvents (e.g., DMSO-d₆) can mitigate this .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) can confirm the molecular ion ([M+H]⁺). For isomers, tandem MS/MS fragmentation patterns may differentiate substitution positions .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • Preventive Measures : Use explosion-proof equipment, avoid open flames (due to potential flammability), and maintain containers under inert gas (N₂/Ar) to prevent oxidation .
  • Exposure Control : Conduct reactions in a fume hood with PPE (gloves, lab coat, goggles). For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
  • Regulatory Compliance : Structural analogs of benzofuran-derived amines (e.g., 5-APB, 6-APB) are controlled substances in some jurisdictions; verify local regulations before synthesis .

Advanced Research Questions

Q. How can reaction parameters be optimized to mitigate low yields in the synthesis of this compound derivatives?

Methodological Answer:

  • Catalyst Screening : Test alternatives to thiamine, such as pyrrolidine or proline derivatives, which may enhance enantioselectivity in asymmetric syntheses.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) can stabilize intermediates, while ionic liquids may improve reaction homogeneity .
  • Microwave Assistance : Reduce reaction times (e.g., from 24 hours to 2–4 hours) and improve selectivity for the 4-substituted isomer via controlled dielectric heating .

Q. What strategies address contradictory NMR and mass spectrometry data when analyzing benzofuran-containing amines?

Methodological Answer:

  • Dynamic Effects : Use 2D NMR (COSY, NOESY) to resolve overlapping signals caused by conformational flexibility in the ethylamine side chain .
  • Isotopic Labeling : Introduce deuterium at the benzylic position to simplify splitting patterns in ¹H NMR.
  • Complementary Techniques : Pair HRMS with X-ray crystallography (if crystals are obtainable) to unambiguously assign the substitution pattern .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

Methodological Answer:

  • Receptor Binding Assays : Screen for affinity at serotonin (5-HT₂) or dopamine receptors using radioligand displacement (e.g., [³H]ketanserin for 5-HT₂A) .
  • Cytochrome P450 Inhibition : Assess metabolic stability via LC-MS/MS monitoring of parent compound depletion in liver microsomes.
  • Cytotoxicity Profiling : Use MTT or resazurin assays in HEK-293 or HepG2 cells to establish IC₅₀ values .

Q. What regulatory considerations apply to this compound research given structural similarities to controlled substances?

Methodological Answer:

  • Structural Analogs : Compare the compound to scheduled benzofuran derivatives (e.g., 5-APB, 6-APB) under the U.S. Controlled Substances Act Analog Act or EU drug legislation. Minor substitutions (e.g., 4- vs. 5-position) may not exempt it from regulation .
  • Documentation : Maintain detailed synthesis records, including analytical data (NMR, MS), to demonstrate compliance with "research chemical" exemptions.
  • Institutional Review : Submit protocols to institutional ethics committees for approval, particularly for in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.